2-Iodo-1,3-dimethyl-1H-indole

Übersicht

Beschreibung

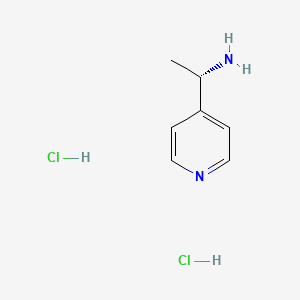

2-Iodo-1,3-dimethyl-1H-indole is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

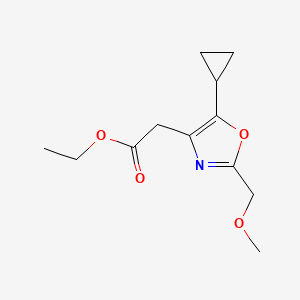

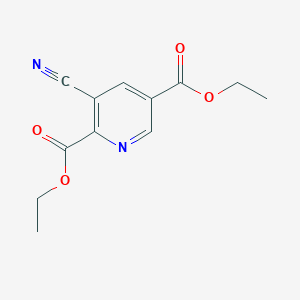

The molecular formula of 2-Iodo-1,3-dimethyl-1H-indole is C10H10IN . It is a derivative of indole, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis

Indole synthesis has a long and distinguished history, and the many published protocols for generating and elaborating the indole core ensure that few indole structures are beyond the reach of the present-day synthetic chemist . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Functionalization

1,3-Iodo-amination of 2-Methyl Indoles A study by Moriyama et al. (2018) presented a 1,3-iodo-amination process involving Csp2-Csp3 dual functionalization of 2-methyl indoles. This process results in the production of 2-aminomethyl-3-iodo-indole derivatives, highlighting a method for incorporating both aminomethyl and iodo functionalities into the indole scaffold. This is significant for the synthesis of complex organic molecules and could have implications for the creation of novel compounds with unique biological activities Moriyama et al., 2018.

Gold-Catalyzed Cycloisomerizations Kothandaraman et al. (2011) developed a method for preparing 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This process involves gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols with N-iodosuccinimide. The process is straightforward and efficient for a range of substrates, providing a useful method for the synthesis of these indole derivatives, which could be of significance in pharmaceutical and material science applications Kothandaraman et al., 2011.

Palladium-Catalyzed Reactions for Indole Synthesis Cacchi and Fabrizi (2005) reviewed the synthesis and functionalization of indoles, emphasizing the importance of palladium-catalyzed reactions in modern organic chemistry. The versatility of palladium catalysis is highlighted as a crucial tool for the synthesis of biologically active compounds and the development of new synthetic methodologies. The synthesis and modification of the indole nucleus are central to the creation of numerous natural and synthetic compounds with significant biological activity Cacchi & Fabrizi, 2005.

Biological Applications and Studies

Binding Studies of Indole Derivatives with Bovine Serum Albumin Xu et al. (2005) studied the interaction between surface-active substituted 3H-indole fluorescence probes and bovine serum albumin (BSA) in aqueous solution. The study determined binding constants and site numbers, and calculated distances between the probes and tryptophan of BSA. The insights gained from such studies are crucial for understanding protein-ligand interactions, which are fundamental in the design of therapeutic agents Xu et al., 2005.

Cytotoxicity Activity of Indole-Derived Chalcones Mohammad and Ali (2022) synthesized a series of chalcones derived from indole compounds and investigated their cytotoxic activity against the human breast cancer cell line MCF7. This study highlights the potential therapeutic applications of indole derivatives and contributes to the ongoing search for more effective cancer treatments Mohammad & Ali, 2022.

Safety And Hazards

Zukünftige Richtungen

Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . They are substrates for asymmetric dearomatisation and polymers and composite materials with energy storage and biomedical applications . Therefore, the future directions for 2-Iodo-1,3-dimethyl-1H-indole could involve further exploration of these areas.

Eigenschaften

IUPAC Name |

2-iodo-1,3-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10IN/c1-7-8-5-3-4-6-9(8)12(2)10(7)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIOBIFVMQXZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743394 | |

| Record name | 2-Iodo-1,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-1,3-dimethyl-1H-indole | |

CAS RN |

37117-32-1 | |

| Record name | 2-Iodo-1,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1401214.png)